molecular formula C19H13NO6 B1206119 Lindechunine A

Lindechunine A

Cat. No. B1206119
M. Wt: 351.3 g/mol
InChI Key: ZLFKJSKABHQLAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lindechunine A is an isoquinoline alkaloid that is 4,5,6,6a-tetradehydronoraporphin-7-one substituted by a methylenedioxy group across positions 1 and 2, methoxy groups at positions 3 and 11 and a hydroxy group at position 10. Isolated from the roots of Lindera chunii, it exhibits anti-HIV activity. It has a role as a metabolite and a HIV-1 integrase inhibitor. It is an isoquinoline alkaloid, an organic heteropentacyclic compound, a cyclic ketone, a member of phenols, an aromatic ether and an oxacycle. It derives from an aporphine.

Scientific Research Applications

Immunomodulatory Effects

Lindechunine A, identified as linomide (quinoline-3-carboxamide), has been studied primarily for its immunomodulatory effects. It was observed to increase the activity of natural killer cells, a critical component of the immune system. In the context of multiple sclerosis, linomide demonstrated potential in inhibiting the progression of the disease, particularly by preventing the appearance of new active lesions in MRI scans, which indicates its role in modulating immune responses (Karussis et al., 1996; Abramsky et al., 1996).

Effects on Diabetes Management

Further research explored linomide's potential in managing Type I juvenile diabetes. The substance was found to reduce insulin needs and potentially improve beta cell function in patients, especially those who still had detectable beta cell function at the beginning of the treatment. These findings suggest that linomide may have applications beyond immunomodulation, possibly affecting metabolic pathways and endocrine functions (Coutant et al., 1998).

Effects on Cardiovascular Health

The cardiovascular effects of linomide were also investigated, albeit the results were inconclusive due to the premature termination of the study owing to unanticipated serious cardiopulmonary toxicities. However, there were trends suggesting a potential early effect on certain cardiovascular parameters, indicating that further research might be required to fully understand linomide's impact on cardiovascular health (Noseworthy et al., 2000).

properties

Product Name

Lindechunine A

Molecular Formula

C19H13NO6

Molecular Weight

351.3 g/mol

IUPAC Name

17-hydroxy-7,18-dimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1,6,8(20),9,11,14(19),15,17-octaen-13-one

InChI

InChI=1S/C19H13NO6/c1-23-16-9-5-6-20-14-11(9)13(18-19(16)26-7-25-18)12-8(15(14)22)3-4-10(21)17(12)24-2/h3-6,21H,7H2,1-2H3

InChI Key

ZLFKJSKABHQLAQ-UHFFFAOYSA-N

SMILES

COC1=C2C(=C3C4=C(C=CC(=C4OC)O)C(=O)C5=NC=CC1=C35)OCO2

Canonical SMILES

COC1=C2C(=C3C4=C(C=CC(=C4OC)O)C(=O)C5=NC=CC1=C35)OCO2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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